molecular formula C6H16Cl2N2O B2749046 (4-Methylpiperazin-2-yl)methanol dihydrochloride CAS No. 2227206-74-6

(4-Methylpiperazin-2-yl)methanol dihydrochloride

Cat. No.: B2749046
CAS No.: 2227206-74-6
M. Wt: 203.11
InChI Key: JVIKJOXETSHPGJ-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-2-yl)methanol dihydrochloride (CAS: 2227206-74-6) is a versatile piperazine derivative with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 . This compound serves as a valuable chiral building block and intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of novel therapeutic agents . Piperazine derivatives are frequently explored in pharmaceutical research for their anti-infective properties. Recent studies highlight the significance of the piperazine scaffold in the development of novel 4'-(piperazin-1-yl)benzanilides, which show promising broad-spectrum activity against Plasmodium falciparum (the malaria parasite) and various Gram-positive and Gram-negative bacteria, including multi-resistant strains from the WHO ESKAPE panel . The methanol functional group on the piperazine ring offers a handle for further chemical modification, allowing researchers to create diverse compound libraries for biological screening. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Please refer to the Safety Datasheet for handling information. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

(4-methylpiperazin-2-yl)methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-7-6(4-8)5-9;;/h6-7,9H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFRLJXNPSDOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-2-yl)methanol dihydrochloride involves the reaction of 4-methylpiperazine with formaldehyde, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out under inert atmosphere conditions to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, alcohols, and amines .

Scientific Research Applications

Chemical Properties and Structure

(4-Methylpiperazin-2-yl)methanol dihydrochloride is a hydrochloride salt derived from piperazine, characterized by its molecular formula C6H15Cl2N3OC_6H_{15}Cl_2N_3O and a molecular weight of 222.21 g/mol. The compound features a piperazine ring with a hydroxymethyl group, enhancing its solubility and reactivity.

Pharmacological Research

This compound has been investigated for its potential therapeutic effects:

  • Neuropharmacology : Studies indicate that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential anxiolytic and antidepressant properties. Its interaction with these systems positions it as a candidate for treating mood disorders .
  • Antimicrobial Activity : Research has shown that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties against various pathogens. In vitro studies demonstrated the compound's effectiveness against bacterial strains, indicating its potential use in developing new antimicrobial agents .
  • Anticancer Potential : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. For instance, tests on HeLa cells indicated an IC50 value of 12.3 µM, highlighting its potential as an anticancer agent.
Application AreaFindings
NeuropharmacologyModulates serotonin and dopamine pathways; potential for mood disorders
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PotentialInhibits HeLa cell proliferation with IC50 = 12.3 µM

Synthesis of Pharmaceutical Compounds

The compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in diverse chemical reactions, facilitating the development of new therapeutic agents .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels when administered at specific doses, supporting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial properties of this compound, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibition zones, confirming its effectiveness as an antimicrobial agent.

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the production of specialty chemicals and materials due to its versatile reactivity. It can be utilized in manufacturing polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (4-Methylpiperazin-2-yl)methanol dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents XLogP3 (Predicted) Hydrogen Bond Donors/Acceptors Reference
This compound C₆H₁₃N₂O·2HCl 209.11 (calc.) -OH at piperazine-2, -CH₃ at piperazine-4 ~-1.5 (estimated) 3 donors, 3 acceptors
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride C₁₁H₂₁N₃O·2HCl 303.78 -CO- bridging piperidine and piperazine -0.4 1 donor, 3 acceptors
5-Chloro-2-[(4-methylpiperazin-1-yl)methyl]phenol dihydrochloride C₁₂H₁₈Cl₂N₂O 297.20 -Cl, -OH on benzene; -CH₂-piperazine ~1.2 2 donors, 3 acceptors
(6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride C₁₁H₁₇ClN₂O·2HCl 297.19 Pyridine ring, -OH, piperidine ~-0.8 3 donors, 3 acceptors

Key Observations :

  • Hydrophilicity: The target compound and the piperidine-pyridine derivative () exhibit lower XLogP3 values, suggesting higher aqueous solubility compared to the chlorophenol derivative (), which is more lipophilic due to the aromatic ring and chlorine substituent.

Biological Activity

(4-Methylpiperazin-2-yl)methanol dihydrochloride is a chemical compound with notable biological activities that make it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant studies.

  • Molecular Formula : C₆H₁₆Cl₂N₂O
  • Molecular Weight : 195.12 g/mol
  • Structure : The compound features a piperazine ring substituted with a methyl group and a hydroxymethyl group, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to modulate the activity of these targets, leading to significant biochemical effects. The specific pathways involved depend on the biological system under investigation .

Biological Applications

  • Medicinal Chemistry :
    • Investigated for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent.
    • Used as a precursor in the synthesis of pharmaceutical compounds .
  • Biological Research :
    • Employed in studies related to enzyme mechanisms and protein-ligand interactions.
    • Functions as a building block for synthesizing complex organic molecules .
  • Industrial Applications :
    • Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. The results indicated that this compound exhibited cytotoxic effects, particularly against lung cancer cell lines A431 and H1975. The compound demonstrated a CC50 value greater than 1 μM, suggesting moderate potency but warranting further optimization for enhanced efficacy .

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways essential for bacterial survival .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundPiperazine derivativeAnticancer, antimicrobial activities
(4-Benzylpiperazin-2-yl)methanol dihydrochloridePiperazine derivativeSimilar activities but with different potency profiles
Furanopyrimidine-based inhibitorsFuranopyrimidine scaffoldSelective inhibition of EGFR in lung cancer

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Methylpiperazin-2-yl)methanol dihydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically begins with piperazine derivatives as starting materials. Controlled alkylation or substitution reactions (e.g., using methylating agents or hydroxymethyl precursors) in polar solvents like ethanol or methanol are employed. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with dichloromethane/methanol gradients). Purity ≥95% is validated by HPLC and elemental analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6_6 or CDCl3_3) confirm regiochemistry and hydrogen bonding patterns.
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+).
  • IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at 3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural elucidation be resolved?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Check for twinning or disorder by comparing R-factors across multiple datasets. Validate hydrogen atom positions via difference Fourier maps and constrain thermal parameters if necessary. Cross-reference with Cambridge Structural Database entries for analogous piperazine derivatives .

Q. How to design experiments to assess enantiomeric effects on biological activity?

  • Methodology :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® IA column with hexane/isopropanol mobile phase).
  • Biological Assays : Compare IC50_{50} values in receptor binding studies (e.g., dopamine or serotonin receptors) using radioligand displacement.
  • Molecular Dynamics Simulations : Analyze docking poses of (R)- and (S)-enantiomers in target binding pockets .

Q. What strategies mitigate hydrochloride salt decomposition during high-temperature reactions?

  • Methodology :

  • Temperature Control : Maintain reactions below 100°C to prevent HCl release.
  • Inert Atmosphere : Use nitrogen or argon to minimize oxidative degradation.
  • Stabilizing Agents : Add scavengers like molecular sieves or tertiary amines to sequester free HCl .

Q. How to address solubility issues in aqueous buffers for biological assays?

  • Methodology :

  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance solubility.
  • pH Adjustment : Prepare phosphate-buffered saline (pH 7.4) with 0.1% Tween-80.
  • Prodrug Derivatives : Synthesize ester or carbamate prodrugs for improved lipophilicity .

Q. How to validate target engagement in receptor binding studies?

  • Methodology :

  • Radioligand Binding Assays : Use 3^3H-labeled ligands to measure displacement kinetics (Ki_i values).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) in real-time.
  • Computational Docking : Align compound structures with receptor active sites (e.g., GPCRs) using AutoDock Vina .

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